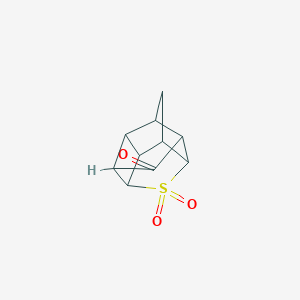
RCL T162124
Description
"RCL" refers to Rhizopus chinensis lipase, an enzyme derived from the filamentous fungus Rhizopus chinensis. This lipase exhibits robust catalytic activity in both aqueous and non-aqueous systems, making it valuable for industrial applications such as biodiesel production, ester synthesis, and food processing . Key properties of RCL include:
- Thermostability: Operates effectively at 40°C, with retained activity under moderate thermal stress .
- Substrate versatility: Catalyzes reactions involving short- to long-chain fatty acids (e.g., acetic acid, oleic acid) and alcohols (e.g., citronellol) .
- Inhibition resistance: Maintains activity in high-acid environments, though short-chain acids (e.g., acetic acid) may partially inhibit its efficiency .
RCL is immobilized on fungal mycelia, enabling reuse across multiple reaction cycles without significant loss of activity . Its industrial appeal lies in its cost-effectiveness and compatibility with solvent-free systems .
Properties
CAS No. |
19086-80-7 |
|---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
8,8-dioxo-8λ6-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one |
InChI |
InChI=1S/C10H10O3S/c11-8-6-2-1-3-5-4(2)7(8)10(5)14(12,13)9(3)6/h2-7,9-10H,1H2 |
InChI Key |
RIGACQHIJQUFHR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O |
Canonical SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O |
Synonyms |
Octahydro-1,3,5-ethan[1]yl[2]ylidene-7-oxo-2-thiacyclobuta[cd]pentalene 2,2-dioxide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCL T162124 typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: These reactions involve the formation of the thiacyclobuta ring and the pentalenone core through cyclization of appropriate precursors.
Oxidation Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
RCL T162124 can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups present in the compound.
Reduction: Reduction reactions can alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Catalysts: Various catalysts may be employed to facilitate specific reactions, such as transition metal catalysts for cyclization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms.
Scientific Research Applications
RCL T162124 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of RCL T162124 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds/Enzymes
RCL is compared below with structurally or functionally analogous enzymes, focusing on catalytic efficiency, operational stability, and industrial applicability.
Table 1: Comparative Performance of RCL and Commercial Lipases in Biodiesel Production
Key Findings :
Mechanistic and Structural Insights
- Active Site Flexibility : RCL’s broad substrate specificity is attributed to its hydrophobic substrate-binding pocket, accommodating diverse fatty acid chain lengths .
- Inhibition Mechanisms : Short-chain acids (e.g., acetic acid) induce competitive inhibition by binding to the active site, necessitating batch-fed strategies to mitigate .
- Thermal Adaptation : Structural stability at 40°C is linked to disulfide bonds and α-helix motifs, as inferred from homologous fungal lipases .
Q & A
Q. How to align this compound research with theoretical advancements in self-supervised learning?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


